molecular formula C12H14ClNO B12512618 1-Benzyl-5-(chloromethyl)pyrrolidin-2-one

1-Benzyl-5-(chloromethyl)pyrrolidin-2-one

Cat. No.: B12512618
M. Wt: 223.70 g/mol
InChI Key: BRRQAOCSBBICOV-UHFFFAOYSA-N
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Description

1-Benzyl-5-(chloromethyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and a chloromethyl group

Preparation Methods

The synthesis of 1-Benzyl-5-(chloromethyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, which can involve reagents such as formaldehyde and hydrochloric acid.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(chloromethyl)pyrrolidin-2-one involves its interaction with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-Benzyl-5-(chloromethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

    1-Benzyl-5-methylpyrrolidin-2-one: Lacks the chloromethyl group, affecting its reactivity and biological activity.

    1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: The position of the chloromethyl group differs, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRQAOCSBBICOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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